molecular formula C18H20N4O3 B2581562 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 891102-74-2

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2581562
CAS No.: 891102-74-2
M. Wt: 340.383
InChI Key: OSFXOBZBEZJFAP-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves the reaction of 4-ethoxyphenyl isocyanate with a pyrrolidinone derivative and a pyridine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
  • 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
  • 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Uniqueness

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-15-8-6-14(7-9-15)22-12-13(11-17(22)23)20-18(24)21-16-5-3-4-10-19-16/h3-10,13H,2,11-12H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXOBZBEZJFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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